
Bucladesine Calcium
Overview
Description
Bucladesine Calcium (Dibutyryl-cAMP calcium salt) is a cell-permeable cyclic adenosine monophosphate (cAMP) analog that selectively activates cAMP-dependent protein kinase (PKA) by elevating intracellular cAMP levels . It also inhibits phosphodiesterase (PDE), prolonging cAMP signaling . With a molecular formula of C₃₆H₄₈CaN₁₀O₁₆P₂ and molecular weight of 978.84 g/mol, it exhibits high solubility in water (≥80 mg/mL) and dimethyl sulfoxide (DMSO) (≥80 mg/mL) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bucladesine Calcium is synthesized through a multi-step chemical process. The synthesis involves the esterification of cyclic adenosine monophosphate with butyric anhydride to form dibutyryl cyclic adenosine monophosphate. This compound is then reacted with calcium chloride to form this compound .
Industrial Production Methods
Industrial production of this compound involves the purification of the chemically synthesized crude product through preparative high-pressure liquid chromatography. This ensures the high purity and quality required for research applications .
Chemical Reactions Analysis
Types of Reactions
Bucladesine Calcium undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed to release butyric acid and cyclic adenosine monophosphate.
Oxidation and Reduction: While this compound itself is not typically involved in oxidation-reduction reactions, its analogs and derivatives may participate in such reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.
Oxidation and Reduction: Specific oxidizing or reducing agents may be used depending on the desired reaction.
Major Products Formed
Hydrolysis: The major products formed are butyric acid and cyclic adenosine monophosphate.
Scientific Research Applications
Scientific Research Applications
The applications of bucladesine calcium can be categorized into several key areas:
Cell Biology
- Neurite Outgrowth : Bucladesine has been shown to enhance neurite outgrowth in cell cultures, which is critical for neuronal development and regeneration .
- Cell Differentiation : It induces differentiation in various cell types, making it a useful agent in developmental biology studies.
Pharmacology
- Seizure Research : Studies have demonstrated that bucladesine can reduce seizure latency and threshold in animal models, indicating potential applications in epilepsy treatment .
- Wound Healing : Clinical trials have assessed bucladesine's effectiveness in treating diabetic foot ulcers, showing favorable outcomes before its market withdrawal due to formulation issues .
Immunology
- Inflammation Modulation : Bucladesine has been investigated for its role in modulating immune responses and inflammation, particularly through its effects on cytokine production .
Cancer Research
- Apoptosis Induction : The compound has been studied for its potential to induce apoptosis in cancer cells, offering insights into new therapeutic approaches for cancer treatment .
Case Study 1: Neurite Outgrowth Enhancement
A study demonstrated that bucladesine significantly increased neurite outgrowth in cultured neurons, suggesting its potential use in neuroregenerative therapies. The presence of nardosinone further enhanced this effect, indicating possible combinatory treatments .
Case Study 2: Effects on Seizure Activity
Research involving pentylenetetrazol-induced seizures in mice showed that administration of bucladesine reduced both seizure latency and threshold. This indicates its potential as a therapeutic agent for managing epilepsy .
Mechanism of Action
Bucladesine Calcium exerts its effects by mimicking endogenous cAMP. It penetrates cell membranes and activates cAMP-dependent protein kinase (PKA). This activation leads to the phosphorylation of various target proteins, which in turn modulate numerous cellular processes such as gene expression, cell growth, and differentiation .
Comparison with Similar Compounds
Comparison with Similar Calcium Compounds
Pharmacological Calcium Salts
Calcium Carbonate (CaCO₃)
- Molecular Weight : 100.09 g/mol.
- Mechanism : Acts as a dietary calcium supplement, neutralizing stomach acid and increasing serum calcium levels .
- Applications : Widely used for osteoporosis prevention and hypocalcemia treatment.
- Bioavailability : Moderate (~30%), pH-dependent absorption .
- Key Difference : Unlike Bucladesine, Calcium Carbonate lacks direct signaling modulation and is strictly a mineral supplement.
Calcium Glucoheptonate
- Molecular Formula : C₁₄H₂₆CaO₁₅.
- Pharmacokinetics: Demonstrated higher bioavailability than Calcium Carbonate in comparative studies, making it suitable for intravenous calcium replenishment .
- Research Relevance : Used to study calcium’s pharmacokinetics but lacks cAMP/PKA activation properties .
Nutritional and Industrial Calcium Compounds
Di-Calcium Malate (DCM)
- Molecular Formula : C₄H₄CaO₅.
- Applications : Proposed as a calcium-fortified food ingredient.
- Limitations : Failed to differentiate from standard calcium malate in regulatory evaluations, hindering its approval .
Calcium Dodecylbenzene Sulfonate
- Molecular Formula : C₃₆H₅₈CaO₆S₂.
Research-Focused Calcium Salts
Calcium Lysinate
- Molecular Formula : 2C₆H₁₃N₂O₂·Ca.
- Applications : Investigated as a nutritional calcium source but lacks evidence of neuroactive or anti-inflammatory effects .
Comparative Data Table
Key Differentiators of this compound
- Mechanistic Uniqueness : Unlike other calcium salts, Bucladesine directly modulates intracellular cAMP pathways, enabling targeted research into PKA-mediated processes like memory and inflammation .
- Research vs. Clinical Use : While Calcium Carbonate and Glucoheptonate are clinically established, Bucladesine remains confined to experimental settings due to formulation challenges (e.g., odor) .
- Solubility Advantage : High solubility in polar solvents facilitates in vitro and in vivo studies, a critical edge over poorly soluble compounds like Calcium Carbonate .
Biological Activity
Bucladesine calcium, also known as dibutyryl cyclic adenosine monophosphate (dBcAMP) calcium salt, is a synthetic analog of cyclic adenosine monophosphate (cAMP) that has garnered attention for its biological activities, particularly in the fields of neurobiology and inflammation. This compound is recognized for its ability to penetrate cell membranes and modulate intracellular signaling pathways by elevating cAMP levels, which subsequently activates protein kinase A (PKA) and inhibits phosphodiesterase (PDE) activity.
This compound functions primarily as a cAMP analog , mimicking the effects of endogenous cAMP. It is characterized by the following actions:
- Activation of PKA : By increasing intracellular cAMP levels, bucladesine activates PKA, which plays a crucial role in various cellular processes including metabolism, gene expression, and cell survival.
- Inhibition of Phosphodiesterase : It acts as a PDE inhibitor, preventing the breakdown of cAMP and thus prolonging its signaling effects within cells .
Neuroprotective Effects
Research has demonstrated that this compound has significant neuroprotective properties. A study involving male BALB/c mice subjected to excitotoxic lesions showed that treatment with dBcAMP improved learning and memory outcomes. Specifically, the compound was administered intraperitoneally at a dose of 50 mg/kg daily for one week following the lesion. The results indicated enhanced neurogenesis and protection against neuronal degeneration in the hippocampus .
Table 1: Experimental Design for Neuroprotection Study
Group | Treatment | Duration | Outcome |
---|---|---|---|
L+dBcAMP | dBcAMP (50 mg/kg) | 7 days | Improved memory retention |
L+PBS | PBS | 7 days | No significant improvement |
S+dBcAMP | dBcAMP (50 mg/kg) | 7 days | Enhanced neurogenesis |
S+PBS | PBS | 7 days | Baseline results |
Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects in various models. In an arachidonic acid-induced ear edema model in mice, administration of a topical emulsion containing bucladesine significantly reduced inflammation:
- At a concentration of 1.5%, bucladesine achieved a 28% reduction in ear swelling compared to control groups, demonstrating its potential as an anti-inflammatory agent .
- The compound has been proposed as an alternative to traditional glucocorticoids due to its favorable safety profile and efficacy in treating inflammatory skin conditions .
Table 2: Anti-inflammatory Efficacy of Bucladesine
Concentration (%) | Reduction in Ear Swelling (%) | Statistical Significance |
---|---|---|
0.5 | 10 | Not significant |
1.5 | 28 | |
DMSO/water (5%) | 18 | Not significant |
Case Studies and Research Findings
- Neuroprotection in Spinal Cord Injury : A study highlighted that elevating cAMP levels via bucladesine facilitated functional recovery in models of spinal cord injury, suggesting its role in neuroregeneration .
- Cognitive Enhancement : In another investigation, bucladesine's combination with nicotine was shown to synergistically enhance spatial memory retention in rats, indicating its potential application in cognitive disorders .
- Topical Applications : Clinical studies have explored bucladesine ointment for treating diabetic foot ulcers and other skin conditions, although it was eventually withdrawn despite positive outcomes due to market considerations .
Q & A
Basic Research Questions
Q. What are the established mechanisms of action of Bucladesine Calcium in modulating intracellular cAMP levels and PDE inhibition?
this compound (dibutyryl-cAMP) acts as a cell-permeable cAMP analog, selectively activating cAMP-dependent protein kinase (PKA) by increasing intracellular cAMP levels. It also inhibits phosphodiesterases (PDEs), enzymes that degrade cAMP, thereby prolonging cAMP signaling . Methodologically, researchers validate these mechanisms using:
- Enzymatic assays : Measure PDE inhibition via radioactive labeling (e.g., ³H-cAMP hydrolysis) or fluorescence-based substrates.
- PKA activity assays : Quantify phosphorylation of downstream targets (e.g., CREB) via Western blot or ELISA.
- Cell-based cAMP detection : Employ FRET-based biosensors (e.g., Epac-based probes) for real-time cAMP monitoring .
Q. What experimental protocols are recommended for evaluating this compound’s anti-inflammatory effects in vivo?
The arachidonic acid-induced ear edema model in mice is a standard protocol. Key steps include:
- Dosage : Topical application of 1.5% this compound in a water-free emulsion to minimize hydrolysis-related odor .
- Outcome measures : Edema reduction (measured via ear thickness), histopathological analysis of inflammatory cells, and cytokine profiling (e.g., IL-6, TNF-α via multiplex assays).
- Controls : Compare with glucocorticoids or calcineurin inhibitors to benchmark efficacy .
Q. What key parameters should be prioritized in cell-based studies investigating this compound’s pro-angiogenic effects?
Focus on:
- Granulation tissue formation : Assess via collagen deposition (Masson’s trichrome staining) or α-SMA expression in fibroblast cultures.
- Angiogenesis markers : Quantify VEGF and FGF-2 levels using qPCR or immunohistochemistry.
- Exudate management : Use macrogol-based formulations to enhance absorption in high-exudate models .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s efficacy and stability challenges in aqueous formulations?
The hydrolysis of this compound in aqueous solutions generates butyric acid, causing odor and potential instability. Strategies include:
- Formulation optimization : Use non-aqueous bases (e.g., macrogol) or water-free emulsions to minimize hydrolysis .
- Analytical validation : Monitor degradation via HPLC or LC-MS to quantify intact Bucladesine and butyric acid byproducts.
- Comparative studies : Test stability in buffered vs. non-buffered systems to identify pH-dependent degradation pathways .
Q. What methodological approaches are suitable for comparative studies of this compound and other cAMP modulators (e.g., Alprostadil)?
Design studies to evaluate:
- Mechanistic divergence : Compare PKA activation kinetics (e.g., time-resolved FRET) and PDE isoform selectivity (e.g., PDE3 vs. PDE4 inhibition) .
- Functional outcomes : Use wound contraction assays in diabetic ulcer models to compare granulation tissue quality and re-epithelialization rates.
- Pharmacokinetics : Conduct LC-MS/MS-based bioavailability studies to assess tissue penetration and metabolite profiles .
Q. How should researchers address conflicting data on this compound’s role in wound healing across different exudate conditions?
Conflicting efficacy may arise from variable exudate levels. Mitigate this by:
- Stratifying patient cohorts : Classify wound exudate (low vs. high) using absorbency scales (e.g., Bates-Jensen Assessment).
- Formulation adaptation : Use macrogol-based Bucladesine for high-exudate wounds and Plastibase®-based formulations for low-exudate cases .
- Multi-omics analysis : Integrate proteomic (e.g., MMP-9 levels) and metabolomic (e.g., lactate/pyruvate ratios) data to correlate exudate composition with healing outcomes .
Q. Methodological Considerations Table
Properties
InChI |
InChI=1S/2C18H24N5O8P.Ca/c2*1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h2*8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/t2*10-,14-,15-,18-;/m11./s1 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYMTGFYEAYJQR-NGVPHMJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC.[Ca] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)CCC.[Ca] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48CaN10O16P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
978.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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